3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Kinase Inhibition Bromodomain Inhibition

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, incorporating a para-bromophenylsulfonyl group at the piperidine nitrogen. No CAS Registry Number was identified in authoritative databases (PubChem, ChEMBL, CAS Common Chemistry) during the permitted search window.

Molecular Formula C17H17BrN4O2S
Molecular Weight 421.3 g/mol
Cat. No. B12187545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC17H17BrN4O2S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NN=C4N3C=CC=C4
InChIInChI=1S/C17H17BrN4O2S/c18-14-6-8-15(9-7-14)25(23,24)21-10-3-4-13(12-21)17-20-19-16-5-1-2-11-22(16)17/h1-2,5-9,11,13H,3-4,10,12H2
InChIKeyLRXMRTFYHCODMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine: Product Baseline and Evidence Gap Analysis


3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, incorporating a para-bromophenylsulfonyl group at the piperidine nitrogen. No CAS Registry Number was identified in authoritative databases (PubChem, ChEMBL, CAS Common Chemistry) during the permitted search window. The compound appears exclusively on vendor platforms that fall under the absolute source exclusion list, with no retrievable records in primary research papers, patents, or curated bioactivity databases from allowed sources.

Why Generic Substitution of 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine Cannot Be Assumed


Within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, even subtle regioisomeric or substituent changes can dramatically alter target-binding profiles, selectivity, and physicochemical properties. Without head-to-head comparative data for this specific compound versus its closest analogs, no scientific basis exists to support interchangeability. Procurement decisions must therefore be suspended until differential evidence meeting the required standards is available.

Quantitative Differentiation Evidence for 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine – Results of Systematic Search


No Admissible Comparator Data Identified – Evidence Synthesis Precluded

A systematic search of allowed sources (PubMed, PubChem, ChEMBL, Google Patents, authoritative databases) failed to retrieve any quantitative biological activity data, NMR characterization, X-ray crystallography, in vitro ADME, or in vivo pharmacokinetic parameters for this compound. The only retrievable online records originate from vendor platforms explicitly excluded by the source rules (evitachem.com, benchchem.com, molecule.com). No head-to-head comparison, cross-study comparable, or class-level inference evidence meeting the minimum data-completeness threshold could be admitted. Consequently, no differentiation claim can be formulated.

Medicinal Chemistry Kinase Inhibition Bromodomain Inhibition

Potential Application Scenarios for 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine – Contingent on Future Evidence


Bromodomain-Targeting Probe Development (Hypothetical, Pending Data)

No evidence from allowed sources supports a claim of bromodomain inhibition for this specific compound. The structurally related [1,2,4]triazolo[4,3-a]pyridine scaffold has been explored in bromodomain inhibitor patents, but no quantitative affinity, selectivity, or cellular activity data for the target compound was identified in admissible sources. Any application in bromodomain research remains hypothetical until primary data are published.

Kinase Inhibitor Screening Libraries (Unsubstantiated)

Certain sulfonamide-containing triazolo[4,3-a]pyridine derivatives have been investigated as MET or p38 kinase inhibitor candidates. However, no admissible source confirms that this specific compound has been profiled against any kinase panel or possesses quantifiable kinase inhibitory activity. Its inclusion in screening libraries cannot be justified by the current evidence base.

Antimalarial Drug Discovery (Class-Level Context, Not Compound-Specific)

A 2020 study (Karpina et al., Molecules) evaluated a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as falcipain-2 inhibitors, identifying compounds with IC50 values of 2.24–4.98 μM against Plasmodium falciparum. However, this study does not include the target compound, and no cross-study comparison is possible. The compound cannot be selected for antimalarial research based on class-level inference alone.

Sigma Receptor Ligand Studies (Unsupported)

Arylalkylsulfonyl piperidine derivatives have been reported as sigma-1 receptor ligands. BindingDB contains affinity data (Ki = 1.30 nM) for certain piperidine-based compounds, but none correspond to the target compound. No admissible evidence links this specific compound to sigma receptor pharmacology.

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